N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine
Description
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H19N3O5/c1-29-14-8-6-13(7-9-14)18-10-16(15-4-2-3-5-17(15)24-18)21(28)23-11-19(25)22-12-20(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,23,28)(H,26,27) |
InChI Key |
AXKZMAGYJMYKHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Methoxyphenyl)quinolin-4-ol
The quinoline core is synthesized via the Skraup or Friedländer reaction, though modern methods favor transition-metal-catalyzed cross-couplings for improved regiocontrol. A representative protocol involves:
-
Suzuki-Miyaura Coupling :
-
Reactants : 4-Bromo-2-hydroxyquinoline and 4-methoxyphenylboronic acid.
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h.
Microwave-assisted Suzuki reactions (70–90 W, 2–4 min) enhance reaction efficiency, reducing time to 10–14 h with comparable yields.
-
Activation of the 4-Hydroxy Group
Conversion of the 4-hydroxy group to a reactive carbonyl derivative is critical for subsequent amide coupling:
-
Chlorination with POCl₃ :
-
Carbonyl Introduction via Hydrolysis :
Glycylglycine Synthesis and Functionalization
Glycylglycine (H-Gly-Gly-OH) is synthesized via:
-
Solid-Phase Peptide Synthesis (SPPS) :
-
Solution-Phase Trimetaphosphate Activation :
Final Coupling and Deprotection
Carbodiimide-Mediated Amide Bond Formation
The quinoline-4-carboxylic acid is coupled to glycylglycine using:
Deprotection and Final Product Isolation
If tert-butoxycarbonyl (Boc) protection is used for the glycylglycine amine:
Analytical Characterization and Validation
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18, 0.1% TFA) | ≥98% (λ = 254 nm) |
| Molecular Weight | HRMS (ESI+) | [M+H]⁺ calc. 434.16; found 434.15 |
| Structural Confirmation | ¹H/¹³C NMR | Matches predicted quinoline and dipeptide shifts |
Challenges and Optimization Strategies
-
Regioselectivity in Quinoline Functionalization :
-
Dipeptide Racemization :
-
Solubility Issues :
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives, including compounds similar to N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine, exhibit potent antimicrobial properties. A study highlighted that derivatives of quinolizine showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics like ciprofloxacin. This suggests that the compound may serve as a lead structure for developing new antibacterial agents .
Anticancer Potential
Quinoline-based compounds have been evaluated for their anticancer activities, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, compounds with similar structural features demonstrated promising results as dual inhibitors of CDK2 and CDK9, leading to significant apoptosis in cancer cell lines. These findings indicate that this compound could be explored for its potential in cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Melting Points: Quinoline derivatives (e.g., compound 4k) exhibit melting points of 223–225°C, suggesting high thermal stability . Glycylglycine derivatives (e.g., Cbz-Gly-Gly) are typically solids with lower melting points (~150–200°C) due to peptide flexibility .
- Solubility: The glycylglycine moiety enhances aqueous solubility compared to non-peptide quinoline derivatives (e.g., 4k), which are likely more lipophilic .
- Synthetic Yield: Pd-catalyzed quinoline synthesis (e.g., 4k) achieves moderate yields (18–25%), while glycylglycine coupling (e.g., Cbz-Gly-Gly) is higher (~70–80%) .
Pharmacological Potential
- Quinoline Derivatives: Compound 4k and related quinolines are associated with antimalarial and antiviral activities, attributed to their planar aromatic systems and metal-chelating properties .
- Glycylglycine Conjugates : Peptide-linked compounds (e.g., Cbz-Gly-Gly) are used in drug delivery or as enzyme substrates, but the target compound’s bioactivity remains uncharacterized .
- Regulatory Status : Analogues like Peliglitazar (a glycine derivative) are approved for metabolic disorders, highlighting the therapeutic relevance of glycine conjugates .
Biological Activity
N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine, a compound with the CAS number 1324091-72-6, has garnered attention in pharmacological research due to its potential biological activity. This article aims to delve into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H19N3O5, with a molecular weight of approximately 393.39 g/mol. The compound features a quinoline core substituted with a methoxyphenyl group and a glycylglycine moiety, which may contribute to its biological activity.
Research indicates that compounds related to quinoline derivatives often exhibit significant biological activities, including:
- Anticancer Activity : Quinoline derivatives have been shown to induce apoptosis in cancer cells. For instance, similar compounds have demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .
- Inhibition of Enzymatic Activity : Some studies suggest that quinoline-based compounds can act as inhibitors of various enzymes involved in disease processes, potentially impacting pathways such as angiogenesis and metastasis.
Pharmacological Studies
A variety of studies have been conducted to evaluate the pharmacological effects of this compound and its analogs:
- Antitumor Activity : In vitro assays have shown that related quinoline compounds can inhibit tumor growth and induce cell cycle arrest in various cancer cell lines, including breast and prostate cancer models .
- Mechanistic Insights : The ability of these compounds to disrupt tubulin polymerization has been noted, which is crucial for their antitumor effects. This mechanism is similar to that observed in well-known chemotherapeutic agents like taxanes .
- Case Studies : A notable study highlighted the effectiveness of a structurally similar compound in reducing tumor size in mouse models of breast cancer, demonstrating an increase in survival rates among treated subjects compared to controls .
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine?
- Methodological Answer : Synthesis typically involves three stages:
Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the glycine residues during coupling reactions .
Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the quinoline-4-carbonyl moiety to the glycylglycine backbone. Solvent choice (e.g., DMF or dichloromethane) impacts reaction efficiency .
Deprotection and purification : Acidic cleavage (e.g., TFA for Boc) followed by HPLC or column chromatography ensures ≥95% purity .
- Key Challenge : Minimize racemization during glycine coupling by maintaining low temperatures (0–4°C) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies the quinoline ring substitution pattern and glycylglycine connectivity. Key signals: quinoline C4 carbonyl (δ ~165 ppm) and glycine α-protons (δ 3.8–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 435.15) .
- HPLC with UV/Vis detection : Monitor purity (>95%) and detect residual solvents .
Q. How is the compound’s solubility optimized for in vitro biological assays?
- Methodological Answer :
- Solvent systems : Use DMSO for stock solutions (≤10 mM), diluted in assay buffers (e.g., PBS with 0.1% Tween-20) to prevent precipitation .
- Co-solvents : Add β-cyclodextrin (5–10% w/v) to enhance aqueous solubility without altering bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer :
- Modify substituents :
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to assess impact on target binding .
- Vary the glycine linker length (e.g., replace glycylglycine with β-alanine) to probe conformational flexibility .
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based proteases) and cellular models (e.g., cancer cell lines) to quantify potency (IC50) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to purported targets .
- Replicate in orthogonal models : Compare results across cell-free, 2D/3D cell cultures, and ex vivo tissue models .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
- Methodological Answer :
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4/ Luciferin-IPA) to measure inhibition (Ki values) .
- Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify reactive metabolites .
- Implications : High CYP2D6 inhibition may necessitate structural modification to reduce drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
